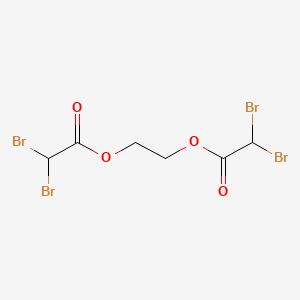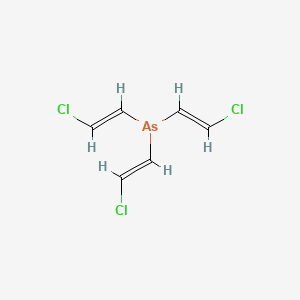
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate: is a chemical compound that belongs to the class of organic compounds known as dialkyl ethers. These compounds are characterized by the presence of two alkyl groups attached to an oxygen atom. The compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate typically involves the reaction of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using industrial-scale distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Stearic acid and other carboxylic acids.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
Chemistry: 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: In biological research, the compound is used as a surfactant and emulsifying agent. It helps in the stabilization of biological samples and is used in the formulation of various biological assays.
Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable emulsions makes it a candidate for encapsulating and delivering therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products. It acts as an emulsifier and stabilizer in creams, lotions, and other formulations.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate involves its interaction with various molecular targets. As a surfactant, it reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in drug delivery systems, where the compound helps in the encapsulation and controlled release of therapeutic agents.
Comparaison Avec Des Composés Similaires
- 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol
- 3,6,9,12,15,18-Hexaoxaicosane-1,20-diamine
- Amino-PEG6-amine
- Amino-PEG7-amine
Comparison: Compared to similar compounds, 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl distearate is unique due to its ester functional groups. These groups impart specific chemical properties, such as increased hydrophobicity and the ability to form stable emulsions. This makes it particularly useful in applications where surfactant properties are desired, such as in cosmetics and drug delivery systems.
Propriétés
Numéro CAS |
97467-66-8 |
|---|---|
Formule moléculaire |
C50H98O10 |
Poids moléculaire |
859.3 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C50H98O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)59-47-45-57-43-41-55-39-37-53-35-36-54-38-40-56-42-44-58-46-48-60-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3 |
Clé InChI |
UIXPZXWQZJBLMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



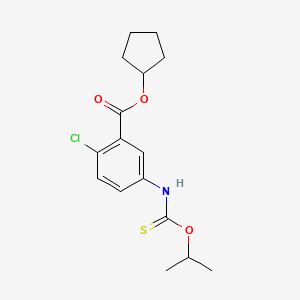

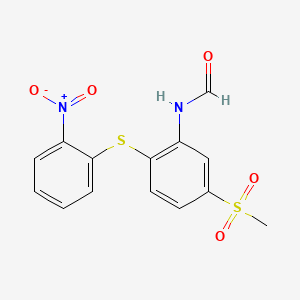
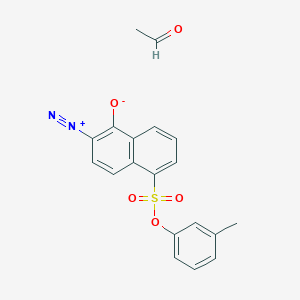
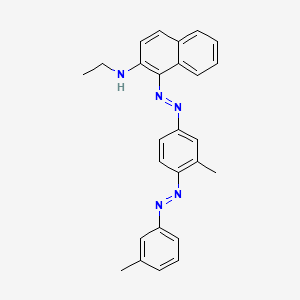
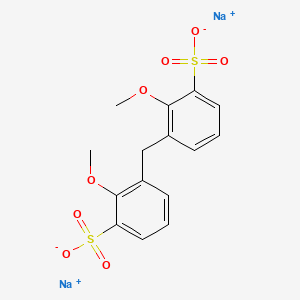
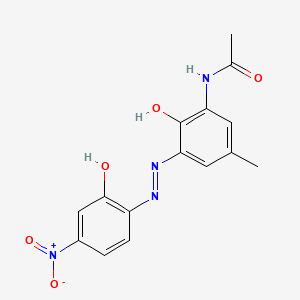
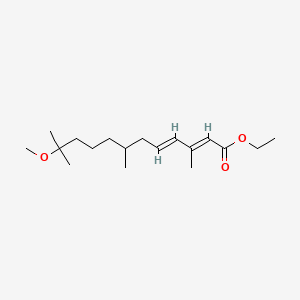
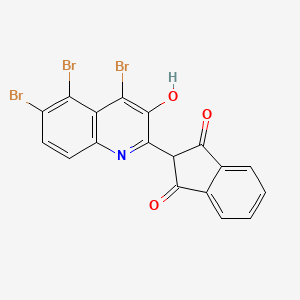
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)
